molecular formula C18H21O5P B14947654 Ethyl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate

Ethyl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate

Katalognummer: B14947654
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: QILIFOOKTOSGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phosphinate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE typically involves multiple steps, including the formation of the cyclohexadienyl ring, the introduction of the tert-butyl group, and the attachment of the phosphinate group. Common reagents used in these steps include tert-butyl chloride, ethyl phosphinate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The phosphinate group plays a crucial role in its binding affinity and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHONATE
  • ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLSULFONATE

Uniqueness

ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H21O5P

Molekulargewicht

348.3 g/mol

IUPAC-Name

5-tert-butyl-2-[ethoxy(phenyl)phosphoryl]-3-hydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H21O5P/c1-5-23-24(22,12-9-7-6-8-10-12)17-14(19)11-13(18(2,3)4)15(20)16(17)21/h6-11,21H,5H2,1-4H3

InChI-Schlüssel

QILIFOOKTOSGJM-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.